molecular formula C13H20N2O B2711648 [(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine CAS No. 2171176-74-0

[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine

Cat. No.: B2711648
CAS No.: 2171176-74-0
M. Wt: 220.316
InChI Key: KCFCMCLIRLTYQM-STQMWFEESA-N
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Description

[(2S,4S)-1-Benzyl-4-methoxypyrrolidin-2-yl]methanamine is a chiral pyrrolidine derivative featuring a benzyl group at the 1-position and a methoxy substituent at the 4-position of the pyrrolidine ring. Its stereochemistry (2S,4S) is critical for its spatial orientation, influencing interactions in biological systems or catalytic applications.

Properties

IUPAC Name

[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13-7-12(8-14)15(10-13)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,14H2,1H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFCMCLIRLTYQM-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)CC2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H](N(C1)CC2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine typically involves the following steps:

Chemical Reactions Analysis

[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of [(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and applications:

Compound Name Core Structure Substituents Molecular Weight Key Applications References
[(2S,4S)-1-Benzyl-4-methoxypyrrolidin-2-yl]methanamine (Target) Pyrrolidine (2S,4S) 1-Benzyl, 4-methoxy ~232.33 Medicinal chemistry (e.g., PROTACs) -
[(2S,4S)-4-Fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine Pyrrolidine (2S,4S) 4-Fluoro, 1-(oxazolylmethyl) 213.25 Drug synthesis intermediates
[(2S,4S)-4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride Pyrrolidine (2S,4S) 4-Fluoro, 1-oxadiazolyl - Research chemical
(S)-(1S,2S,4S,5S)-5-Ethynylquinuclidin-2-ylmethanamine Quinuclidine Ethynyl, quinoline-methoxy - Asymmetric catalysis
rac-1-[(3R,4S)-1-(1,3-Benzothiazole-2-carbonyl)-4-ethoxypyrrolidin-3-yl]methanamine hydrochloride Pyrrolidine (3R,4S) 1-Benzothiazole-carbonyl, 4-ethoxy 377.92 Pharmaceutical building block

Key Research Findings

Structural and Physicochemical Properties
  • Methoxy vs. Fluoro: The methoxy group in the target compound may participate in hydrogen bonding, whereas fluorine in analogs () enhances metabolic stability and electronegativity . Core Ring Differences: Quinuclidine-based analogs () exhibit rigid, bicyclic structures suited for asymmetric catalysis, contrasting with the flexible pyrrolidine core of the target compound .

Contradictions and Contextual Nuances

  • Substituent Size vs. Activity : While bulky groups like benzyl may hinder target engagement in some contexts (e.g., enzyme inhibition), they are advantageous in PROTACs for promoting ternary complex formation .
  • Fluorine vs. Methoxy : Fluorine’s electron-withdrawing effects () contrast with methoxy’s electron-donating properties, leading to divergent electronic profiles in drug-receptor interactions .

Biological Activity

[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: [(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine
  • Molecular Formula: C13H20N2O
  • Molecular Weight: 220.31 g/mol
  • CAS Number: Not specified in the provided data.

Research indicates that compounds similar to [(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine may act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the hydrolysis of acetylcholine. This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD), where acetylcholine levels are critically low.

Key Findings:

  • Inhibition Potency: Studies have shown that related benzyl derivatives exhibit significant inhibition against AChE and BuChE with IC50 values in the low micromolar range, indicating their potential as therapeutic agents for AD treatment .
  • Docking Studies: Molecular docking simulations suggest that these compounds interact favorably with the active sites of AChE and BuChE, stabilizing the enzyme-substrate complex and preventing acetylcholine breakdown .

Neuroprotective Effects

Research has indicated that [(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine may possess neuroprotective properties. Its ability to inhibit cholinesterases can lead to increased levels of acetylcholine, which is crucial for cognitive functions such as memory and learning.

Case Studies

  • Alzheimer's Disease Models: In animal models of Alzheimer's disease, compounds with similar structures have been shown to improve cognitive function and reduce behavioral deficits associated with cholinergic dysfunction .
  • Cell Line Studies: In vitro studies using neuronal cell lines have demonstrated that these compounds can protect against neurotoxic agents by modulating apoptotic pathways and enhancing cell survival .

Pharmacological Profile

ActivityDescription
Cholinesterase Inhibition Dual inhibition of AChE and BuChE
Neuroprotection Protection against neurotoxicity
Cognitive Enhancement Potential improvement in memory and learning

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